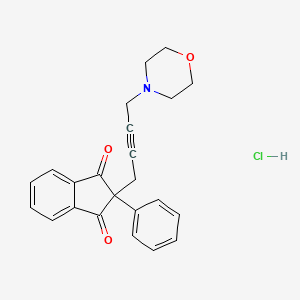
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C24H23NO3·HCl It is a derivative of indandione, a class of compounds known for their anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride typically involves the reaction of 1,3-indandione with 2-(4-morpholino-2-butynyl)-2-phenyl- in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anticoagulant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new anticoagulant drugs.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(4-morpholino-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, its anticoagulant properties may result from the inhibition of vitamin K-dependent clotting factors .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Indandione, 2-methyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
Uniqueness
Compared to similar compounds, it may exhibit different biological activities, reactivity, and stability, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
22019-19-8 |
|---|---|
Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylbut-2-ynyl)-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H21NO3.ClH/c25-21-19-10-4-5-11-20(19)22(26)23(21,18-8-2-1-3-9-18)12-6-7-13-24-14-16-27-17-15-24;/h1-5,8-11H,12-17H2;1H |
InChI Key |
CRROPFPGRJSCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















